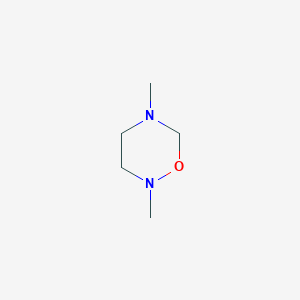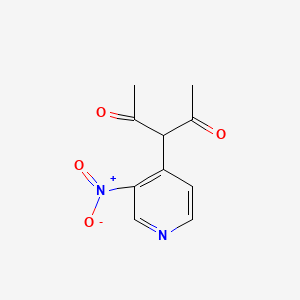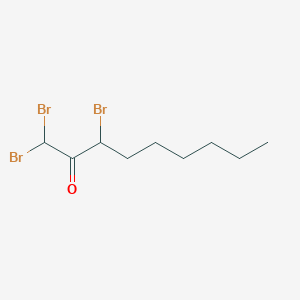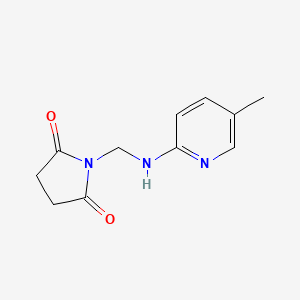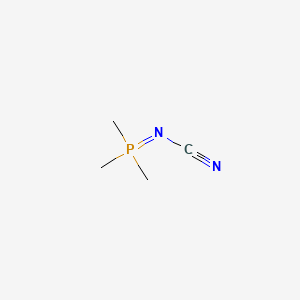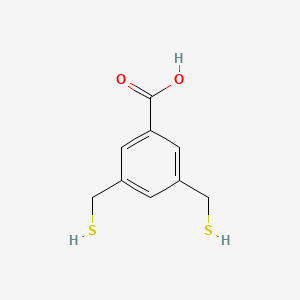
3,5-Bis(sulfanylmethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(sulfanylmethyl)benzoic acid: is an organic compound with the molecular formula C₉H₁₀O₂S₂ It is characterized by the presence of two sulfanylmethyl groups attached to the benzene ring at the 3 and 5 positions, along with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3,5-dibromomethylbenzoic acid with thiourea, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for 3,5-Bis(sulfanylmethyl)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(sulfanylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl groups can be oxidized to sulfonic acids under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanylmethyl groups can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3,5-Bis(sulfonylmethyl)benzoic acid.
Reduction: 3,5-Bis(sulfanylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(sulfanylmethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 3,5-Bis(sulfanylmethyl)benzoic acid involves its ability to interact with various molecular targets through its functional groups. The sulfanylmethyl groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimercaptobenzoic acid: Similar structure but with mercapto groups instead of sulfanylmethyl groups.
3,5-Bis(trifluoromethyl)benzoic acid: Contains trifluoromethyl groups instead of sulfanylmethyl groups.
3,5-Bis(hydroxymethyl)benzoic acid: Contains hydroxymethyl groups instead of sulfanylmethyl groups.
Uniqueness: 3,5-Bis(sulfanylmethyl)benzoic acid is unique due to the presence of sulfanylmethyl groups, which impart distinct chemical properties such as increased nucleophilicity and the ability to form strong interactions with metal ions. This makes it particularly useful in coordination chemistry and materials science.
Eigenschaften
CAS-Nummer |
71169-69-2 |
|---|---|
Molekularformel |
C9H10O2S2 |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
3,5-bis(sulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C9H10O2S2/c10-9(11)8-2-6(4-12)1-7(3-8)5-13/h1-3,12-13H,4-5H2,(H,10,11) |
InChI-Schlüssel |
DXJTZNDICCWSDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1CS)C(=O)O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



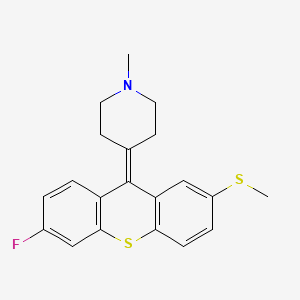
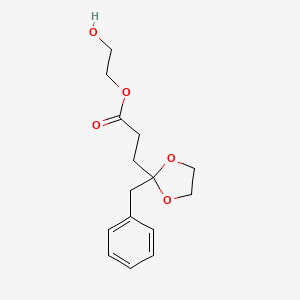

![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)
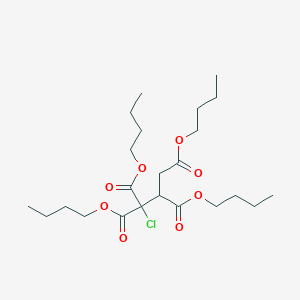
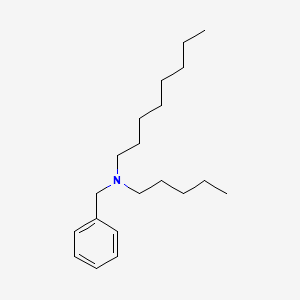
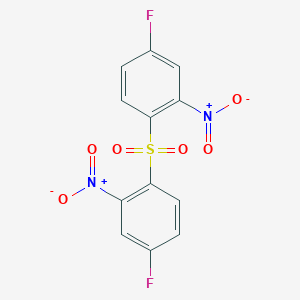
![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
